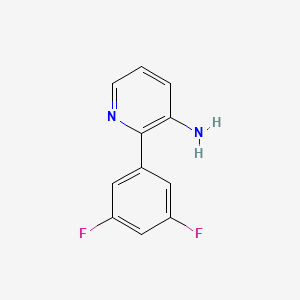

![molecular formula C20H18N4OS2 B3013286 N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851131-62-9](/img/structure/B3013286.png)

N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of benzothiazole acetamide derivatives typically involves the reaction of benzothiazole with acetic acid or chloroacetyl chloride, followed by various coupling reactions. For instance, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized using C-C coupling methodology in the presence of Pd(0) and aryl boronic pinacol ester/acids . Another approach involved the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by reactions with different amines or hydrazines to yield various acetamide derivatives .

Molecular Structure Analysis

The molecular structure of benzothiazole acetamide derivatives is characterized by the presence of hydrogen bonding, which plays a significant role in their biological activity. For example, N-(benzo[d]thiazol-2-yl)acetamide molecules can form hydrogen-bonded assemblies, with water acting as a bridge to form three hydrogen bonds . The nature of these assemblies is influenced by the substituents on the benzothiazole moiety.

Chemical Reactions Analysis

Benzothiazole acetamides can undergo various chemical reactions depending on their substituents. The presence of reactive functional groups such as amides, thioethers, and imidazoles allows for further chemical modifications, which can be utilized to synthesize compounds with enhanced biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamide derivatives, such as their acidity constants (pKa), can be determined using spectroscopic methods. For instance, the pKa values of some benzothiazole acetamide derivatives were found to vary, indicating different protonation sites on the molecules . These properties are crucial for understanding the pharmacokinetic and pharmacodynamic profiles of the compounds.

Biological Activities

Benzothiazole acetamides exhibit a range of biological activities, including antioxidant, antibacterial, and antitumor effects. Some derivatives have shown significant urease inhibition, surpassing the standard used in bioassays . Others have demonstrated potent antibacterial activity against various microorganisms . Additionally, certain benzothiazole acetamide derivatives have been evaluated for their antitumor activity against human cancer cell lines, with some showing considerable anticancer activity .

科学的研究の応用

Antibacterial Activity

- Synthesized derivatives of N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide have been studied for their antibacterial properties. It has been found that these compounds exhibit significant antibacterial activity, making them potential candidates for developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antimicrobial and Antioxidant Activities

- Compounds similar to N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide have been synthesized and screened for in-vitro antimicrobial activity. They showed potent activity against bacteria and fungi, as well as good antioxidant activity (Naraboli & Biradar, 2017).

Anticancer Activities

- Derivatives of N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide have been synthesized and tested for anticancer activities. Selected compounds exhibited reasonable activity against various cancer cell lines, particularly melanoma-type cell lines (Duran & Demirayak, 2012).

Photophysical Properties

- The photophysical properties of N-(benzo[d]thiazol-2-yl) acetamides, closely related to the compound , have been studied. These compounds formed different types of hydrogen-bonded assemblies, which are significant for their photophysical properties (Balijapalli et al., 2017).

Corrosion Inhibition

- Certain benzimidazole derivatives, which share structural similarities with N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide, have been studied for their corrosion inhibition properties. These derivatives showed significant inhibition efficacy for carbon steel in acidic solutions (Rouifi et al., 2020).

Epidermal Growth Factor Receptor Inhibitors

- Novel benzo[4,5]imidazo[2,1-b]thiazole derivatives, structurally related to N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide, were designed and synthesized as potential epidermal growth factor receptor inhibitors. They showed significant antitumor activity against certain human cancer cell lines (Deng et al., 2019).

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4OS2/c1-13-6-5-8-16(14(13)2)24-11-10-21-20(24)26-12-18(25)23-19-22-15-7-3-4-9-17(15)27-19/h3-11H,12H2,1-2H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAJIRFKNGIOPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(cyanomethyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B3013203.png)

![3-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-2-benzofuran-1(3H)-one](/img/structure/B3013207.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B3013208.png)

![(E)-ethyl 2-(2-chlorobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B3013209.png)

![8-ethyl-9-methyl-10-(trifluoromethyl)-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B3013214.png)

![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3013215.png)

![2-(((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B3013217.png)

![3-(3,4-dimethoxyphenethyl)-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3013219.png)

![2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3013221.png)

![N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3013223.png)